1-(2-Amino-2-oxoethyl)-5-oxo-L-proline
Description
Overview of L-Proline (B1679175) and its Derivatives in Organic Chemistry and Chemical Biology
L-proline, a proteinogenic amino acid, is distinguished by its secondary amine, which is incorporated into a five-membered pyrrolidine (B122466) ring. nih.gov This cyclic structure imparts exceptional conformational rigidity, influencing peptide and protein architecture. nih.gov Beyond its structural role in proteins, L-proline and its derivatives have emerged as versatile tools in organic synthesis. nih.gov They are widely employed as asymmetric organocatalysts in a variety of chemical transformations. nih.gov
The utility of L-proline derivatives extends into chemical biology, where they serve as probes to study biological systems and as foundational structures for designing bioactive molecules. Modifications to the proline ring or its carboxyl and amino groups can lead to compounds with a wide range of biological activities.
The Significance of 5-Oxo-L-proline (Pyroglutamic Acid) as a Natural Amino Acid Derivative and Precursor Scaffold
5-Oxo-L-proline, commonly known as pyroglutamic acid, is a naturally occurring derivative of L-glutamic acid. wikipedia.org It is formed through the intramolecular cyclization of glutamic acid or glutamine, resulting in a lactam—a cyclic amide. wikipedia.org This process can occur spontaneously or be catalyzed by enzymes. wikipedia.org
Pyroglutamic acid is not merely a metabolic byproduct; it is a significant molecule in its own right. It is found at the N-terminus of many peptides and proteins, where it plays a role in their stability and function. wikipedia.org In the context of medicinal chemistry and drug discovery, the pyroglutamic acid scaffold is of considerable interest. Its rigid, chiral structure makes it an attractive starting point for the synthesis of a diverse array of biologically active compounds. nih.govnih.gov For instance, derivatives of pyroglutamic acid have been investigated for their potential as antifungal, anti-inflammatory, and neuritogenic agents. nih.gov
Structural Classification and Stereochemical Considerations of N-Substituted 5-Oxo-L-proline Compounds
The nitrogen atom of the pyroglutamic acid ring can be substituted with various functional groups, leading to a class of compounds known as N-substituted 5-oxo-L-prolines. The nature of this substituent significantly influences the chemical and biological properties of the resulting molecule.
A critical aspect of these compounds is their stereochemistry. The L-configuration of the starting pyroglutamic acid imparts chirality to the molecule. The introduction of additional stereocenters in the N-substituent can lead to diastereomers, each potentially having distinct biological activities. The synthesis of stereochemically pure N-substituted 5-oxo-L-prolines is a key focus in their development for specific applications.
Rationale for Investigating 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline as a Specific Derivative
The compound this compound can be viewed as a dipeptide mimic, where a glycinamide (B1583983) moiety is attached to the nitrogen of the pyroglutamic acid ring. The rationale for investigating this specific derivative stems from several key considerations:
Introduction of a Hydrogen-Bonding Moiety: The terminal amide group (-CONH2) of the N-substituent introduces additional hydrogen bond donor and acceptor sites. This can facilitate interactions with biological targets such as enzymes and receptors.
Modulation of Physicochemical Properties: The addition of the 2-amino-2-oxoethyl group alters the polarity and solubility of the parent pyroglutamic acid, which can influence its bioavailability and pharmacokinetic profile.
Potential for Further Functionalization: The primary amide offers a handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Research Objectives and Scope for Scholarly Inquiry into this compound
While specific research on this compound is not extensively documented in publicly available literature, a scholarly inquiry into this compound would likely encompass the following objectives:
Development of an Efficient Synthetic Route: Establishing a reliable and high-yielding method for the synthesis of this compound, likely involving the N-alkylation of L-pyroglutamic acid with a suitable 2-carbon synthon.
Thorough Physicochemical Characterization: Detailed analysis of its structural and electronic properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Exploration of Biological Activity: Screening the compound for a range of biological activities, guided by the known properties of pyroglutamic acid derivatives. This could include assays for antimicrobial, anticancer, and neuroprotective effects.
Investigation of its Role as a Peptidomimetic: Studying its interaction with peptidases and peptide transporters to understand its metabolic stability and potential for cellular uptake.
Computational Modeling: Employing molecular modeling techniques to predict its binding modes with various biological targets and to rationalize any observed biological activity.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| L-Proline | C₅H₉NO₂ | 115.13 | Cyclic secondary amino acid, organocatalyst. nih.gov |
| L-Pyroglutamic Acid | C₅H₇NO₃ | 129.11 | Lactam of glutamic acid, precursor scaffold. wikipedia.orggenome.jp |
| Methyl 5-oxo-L-prolinate | C₆H₉NO₃ | 143.14 | Ester derivative of pyroglutamic acid. nih.gov |
| Pyroglutamyl-histidyl-glycine | C₁₃H₁₇N₅O₅ | 323.30 | Endogenous tripeptide with a pyroglutamyl N-terminus. nih.gov |
Structure
3D Structure
Properties
CAS No. |
682774-00-1 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
(2S)-1-(2-amino-2-oxoethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c8-5(10)3-9-4(7(12)13)1-2-6(9)11/h4H,1-3H2,(H2,8,10)(H,12,13)/t4-/m0/s1 |
InChI Key |
QRFNNPRZQYSBOL-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC(=O)N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 2 Amino 2 Oxoethyl 5 Oxo L Proline
Strategies for N-Substitution on the 5-Oxo-L-proline (Pyroglutamic Acid) Ring System
The nitrogen atom of the pyroglutamic acid lactam ring serves as a key site for introducing structural diversity. N-substitution reactions are fundamental to accessing a wide array of derivatives with potential biological and pharmaceutical applications.
Standard synthetic approaches to N-substituted pyroglutamic acid derivatives often involve the cyclization of appropriately N-protected glutamic acid or glutamine. thieme-connect.de For instance, the synthesis of N-benzyloxycarbonyl (Z) and N-tert-butyloxycarbonyl (Boc) protected pyroglutamic acids is typically achieved through the cyclization of the corresponding protected glutamic acid anhydrides. thieme-connect.de However, direct acylation of the pyroglutamic acid nitrogen can be challenging. While acetylation with acetyl chloride proceeds with high yield, reactions with other acylating agents like benzoyl chloride or benzyl chloroformate under standard conditions result in significantly lower yields of the N-acylated products. thieme-connect.de
Alternative strategies for N-substitution include alkylation reactions. Previous studies have explored the alkylation of pyroglutamate (B8496135) ester urethanes, which primarily occurs at the C-4 position to yield a mixture of diastereoisomers. rsc.org The stereoselectivity of this alkylation is dependent on the nature of the electrophile. SN1-type electrophiles tend to produce the trans isomer as the major product, while SN2-type electrophiles can lead to the thermodynamically less stable cis products as the predominant isomers. rsc.org
Classical Organic Synthesis Routes to 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline and Related Analogs
The synthesis of this compound and its analogs can be achieved through established organic chemistry transformations, primarily focusing on the formation of the N-C bond at the lactam nitrogen.
A direct and common method for introducing the 2-amino-2-oxoethyl group onto the nitrogen of 5-oxo-L-proline is through N-alkylation. This can be accomplished by reacting the pyroglutamate anion with a suitable electrophile, such as 2-haloacetamide (e.g., 2-bromoacetamide or 2-chloroacetamide). The reaction typically proceeds via an SN2 mechanism, where the deprotonated nitrogen atom of the pyroglutamate acts as a nucleophile.
Table 1: Key Steps in N-Alkylation of 5-Oxo-L-proline
| Step | Description | Reagents |
|---|---|---|
| 1 | Deprotonation | A suitable base (e.g., NaH, K2CO3) is used to generate the pyroglutamate anion. |
| 2 | Nucleophilic Attack | The pyroglutamate anion attacks the electrophilic carbon of the 2-haloacetamide. |
| 3 | Product Formation | The halide is displaced, forming the N-substituted product, this compound. |
The efficiency of this alkylation can be influenced by factors such as the choice of base, solvent, and reaction temperature. The use of a strong, non-nucleophilic base is often preferred to ensure complete deprotonation without competing side reactions.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. ajgreenchem.comajgreenchem.com L-proline (B1679175) and its derivatives are effective organocatalysts in various MCRs, leading to the synthesis of diverse heterocyclic scaffolds. ajgreenchem.comresearchgate.netresearchgate.netoiccpress.com For example, L-proline has been used to catalyze the synthesis of highly functionalized tetrahydropyridines and naphthopyranopyrimidines. ajgreenchem.comoiccpress.com While direct synthesis of this compound via an MCR is not explicitly detailed, the principles of MCRs could be adapted to design a convergent synthesis.
1,3-Dipolar cycloaddition reactions involving azomethine ylides generated from L-proline are a powerful tool for constructing pyrrolidine-containing heterocycles. researchgate.net These reactions typically involve the decarboxylative condensation of L-proline with an aldehyde or ketone to form an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. researchgate.net This strategy allows for the creation of spiro- and fused N-heterocyclic systems with high stereocontrol. researchgate.net Although this method is primarily used for synthesizing more complex fused systems, the underlying principles of activating the proline scaffold could inspire novel synthetic routes to N-substituted derivatives.
Chemoenzymatic and Biocatalytic Approaches for Preparation of N-Substituted Pyroglutamic Acid Derivatives
Chemoenzymatic and biocatalytic methods are increasingly recognized for their potential in synthesizing complex molecules with high selectivity and under mild reaction conditions. nih.gov
The biosynthesis and catabolism of L-proline involve a series of enzymatic transformations that can be harnessed for synthetic purposes. nih.govnih.govfrontiersin.org Proline is synthesized from glutamate (B1630785) via the action of enzymes such as Δ1-pyrroline-5-carboxylate synthetase (P5CS) and Δ1-pyrroline-5-carboxylate reductase (P5CR). frontiersin.orgresearchgate.net Conversely, the degradation of proline to glutamate is catalyzed by proline dehydrogenase (PRODH) and Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH). nih.govfrontiersin.org
The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate in an ATP-dependent reaction. nih.govexlibrisgroup.com This enzymatic transformation is part of the γ-glutamyl cycle. nih.gov While this enzyme's natural function is catabolic, understanding its mechanism could provide a basis for engineering enzymes for the reverse reaction, or for the synthesis of other N-substituted pyroglutamic acid derivatives.
Table 2: Enzymes Involved in Proline and Pyroglutamic Acid Metabolism
| Enzyme | Reaction Catalyzed | Cofactors |
|---|---|---|
| Δ1-pyrroline-5-carboxylate synthetase (P5CS) | Glutamate to Glutamate-γ-semialdehyde | ATP, NADPH |
| Δ1-pyrroline-5-carboxylate reductase (P5CR) | Δ1-pyrroline-5-carboxylate to L-Proline | NADPH |
| Proline Dehydrogenase (PRODH) | L-Proline to Δ1-pyrroline-5-carboxylate | FAD |
| Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) | Δ1-pyrroline-5-carboxylate to L-Glutamate | NAD+ |
| 5-Oxoprolinase | 5-Oxo-L-proline to L-Glutamate | ATP, Mg++, K+ |
The development of novel biocatalytic pathways often involves enzyme engineering and metabolic engineering to create new synthetic routes. While specific biocatalytic methods for the direct synthesis of this compound are not yet established, the broader field of biocatalysis offers promising avenues.
For instance, enzymes could be engineered to accept N-substituted glutamine or glutamate derivatives as substrates, potentially leading to the formation of the desired N-substituted pyroglutamic acid. The spontaneous or enzyme-assisted cyclization of N-terminal glutamine residues to form pyroglutamate in proteins suggests that glutaminyl cyclases could be explored for their synthetic potential with modified substrates. wikipedia.org
Furthermore, the principles of chemoenzymatic synthesis, which combine chemical and enzymatic steps, could be applied. nih.gov For example, a biocatalytic step could be used to generate a key intermediate with high stereoselectivity, which is then converted to the final product through conventional chemical synthesis. This approach can leverage the strengths of both methodologies to create efficient and sustainable synthetic routes.
Exploring Derivatization of the 2-Amino-2-oxoethyl Moiety for Structural Diversity
The 2-amino-2-oxoethyl moiety of this compound presents a primary amide functional group that is a key site for chemical modification to generate structural diversity. Derivatization at this position can significantly alter the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. Various synthetic strategies can be employed to modify this amide group, drawing from established methods in peptide and medicinal chemistry. nih.govmdpi.com
Key approaches to derivatizing the primary amide include hydrolysis, reduction, and substitution at the nitrogen atom. Hydrolysis of the amide under acidic or basic conditions would yield the corresponding carboxylic acid, 1-(carboxymethyl)-5-oxo-L-proline. This introduces a new acidic functional group, opening further avenues for derivatization, such as esterification or amidation with different amines. nih.gov
Reduction of the primary amide to a primary amine is another powerful transformation. Reagents such as lithium aluminum hydride or borane complexes can achieve this, converting the 2-amino-2-oxoethyl group into a 2-aminoethyl group. The resulting primary amine is a versatile functional handle for subsequent reactions, including alkylation, acylation, and sulfonylation, allowing for the introduction of a wide array of substituents.
Furthermore, direct modification of the amide nitrogen, though often challenging due to the lower nucleophilicity of amide nitrogens, can be achieved under specific conditions. N-alkylation or N-acylation can introduce various organic fragments. For instance, reaction with alkyl halides or acylation with acid chlorides or anhydrides can lead to secondary or tertiary amides, respectively. These modifications can be used to append reporter groups, pharmacophores, or moieties that modulate the compound's biological activity. The derivatization of γ-glutamyl peptides to pyroglutamate derivatives during certain analytical procedures highlights the reactivity of the parent pyroglutamate structure. nih.gov
The table below summarizes potential derivatization reactions for the 2-amino-2-oxoethyl moiety.
| Reaction Type | Reagents and Conditions | Resulting Moiety | Potential for Further Modification |
| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Carboxymethyl | Esterification, Amidation |
| Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | 2-Aminoethyl | Alkylation, Acylation, Sulfonylation |
| N-Acylation | Acid chloride or Anhydride, Base | N-acyl-2-amino-2-oxoethyl | Varies based on acyl group |
| Hofmann Rearrangement | Br₂, NaOH | 1-(aminomethyl)-5-oxo-L-proline | Alkylation, Acylation |
Mechanistic Investigations of 1 2 Amino 2 Oxoethyl 5 Oxo L Proline and Its Analogs
Structure-Activity Relationship (SAR) Studies within the N-Substituted 5-Oxo-L-proline Chemical Space
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the 5-oxo-L-proline scaffold influence biological activity. The pyroglutamic acid structure contains several points for modification, including two carbonyl groups, a lactam nitrogen, and the C4 position of the pyrrolidone ring, allowing for the creation of a diverse library of compounds. researchgate.netclockss.org The focus of SAR studies has often been on how substitutions affect the compound's interaction with specific biological targets.
Key insights from SAR studies on this chemical class include:
N-Substituent Modification: The introduction of substituents on the lactam nitrogen (the N1 position) is a key strategy. For instance, in the development of Fibroblast Activation Protein (FAP) inhibitors, modifications at the N-terminal carbonylmethyl group of a pyroglutamic acid lead compound were critical in determining potency and selectivity against other proteases like dipeptidyl peptidase (DPP) enzymes. clockss.org
Ring Position Modification: Alterations at other positions of the pyrrolidone ring also significantly impact activity. Studies on analogs of 5-oxo-L-prolinase substrates revealed that replacing the C4-methylene group with heteroatoms (O, S, NH) dramatically changed the nature of the enzymatic reaction, leading to coupled, partially coupled, or uncoupled ATP hydrolysis. nih.gov This indicates that the C3-C4 region of the scaffold can be substantially modified while retaining binding properties. nih.gov
Stereochemistry: The stereochemistry of the molecule is crucial. The synthesis of pyroglutamic acid esters can be controlled to produce all four possible stereoisomers, each potentially having a different biological activity profile due to specific interactions at the target's active site. nih.gov
Conformational Restriction: The rigid, cyclic structure of the pyroglutamic acid core restricts the conformational freedom of attached side chains. clockss.org This constraint can profoundly alter the molecule's bioactivity, potentially converting an agonist into an antagonist by biasing the interaction with a biological target. clockss.org
A qualitative SAR study of various pyroglutamate (B8496135) derivatives against multidrug-resistant bacteria found that specific substitutions were key to potency, highlighting compounds 8e and 11d as particularly effective antibacterial agents. banglajol.inforesearchgate.net Similarly, SAR studies of pyrrolidine (B122466) derivatives designed as neuraminidase inhibitors showed that specific modifications led to compounds with inhibitory potency comparable to Oseltamivir. nih.gov
Table 1: Selected Structure-Activity Relationship Findings for 5-Oxo-L-proline Analogs
| Compound Class/Scaffold | Target/Activity | Key SAR Findings | Reference(s) |
|---|---|---|---|
| N-Substituted Pyroglutamates | Fibroblast Activation Protein (FAP) Inhibition | Modifications on the N-terminal carbonylmethyl group and amine substituents at position 4 led to potent and selective inhibitors. | clockss.org |
| 5-Oxo-L-proline Analogs | 5-Oxo-L-prolinase Substrates | Replacement of the C4-methylene with O, S, or NH altered the coupling of ATP hydrolysis. A 5-carbonyl, unsubstituted N1, and L-configuration at C2 are required for significant binding. | nih.gov |
| Pyrrolidine Derivatives | Neuraminidase (Influenza A) Inhibition | Specific substitutions on the pyrrolidine ring yielded compounds (6e, 9c, 9e, 9f, 10e) with IC50 values (1.56-2.71 µM) comparable to Oseltamivir. | nih.gov |
| Pyroglutamate Derivatives | Antibacterial Activity | Specific, though not fully detailed, substitutions led to potent activity against multidrug-resistant bacteria. | banglajol.inforesearchgate.net |
In Vitro Biochemical Activity Profiling and Target Identification
The 5-oxo-L-proline scaffold is a constituent of molecules that interact with a wide range of enzymes. The parent compound, pyroglutamic acid, has been shown to inhibit the catalytic activities of human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease. nih.govfao.org
A significant body of research has focused on 5-oxo-L-prolinase, the enzyme responsible for converting 5-oxo-L-proline to L-glutamate in an ATP-dependent reaction, which is a key step in the γ-glutamyl cycle. nih.govnih.govwikipedia.org This enzyme is inhibited by sulfhydryl-modifying reagents like p-hydroxymercuribenzoate (B1229956) and N-ethylmaleimide. nih.govresearchgate.net Analogs such as L-2-imidazolidone-4-carboxylate act as competitive inhibitors, and their administration leads to the accumulation of 5-oxoproline in tissues. nih.gov
Furthermore, derivatives of the related proline and pyroglutamic acid structures have been developed as inhibitors for other enzymes critical in disease pathways.
Proline Dehydrogenase (PRODH): This enzyme, which catalyzes the first step of proline catabolism, is a target in cancer metabolism. Proline analogs have been identified as reversible inhibitors of PRODH. nih.gov
Fibroblast Activation Protein (FAP): As mentioned, substituted pyroglutamate derivatives have been designed as potent and selective inhibitors of FAP, a protein associated with tumor growth. clockss.org
Neuraminidase: Pyrrolidine derivatives have demonstrated potent inhibitory activity against the neuraminidase enzyme of the influenza A virus. nih.gov
Table 2: In Vitro Enzyme Inhibition by Pyroglutamic Acid and Its Analogs
| Compound/Class | Target Enzyme | Effect | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Pyroglutamic Acid | Phosphodiesterase-5A1 (PDE5A1) | Inhibition | 1.8 µM | nih.gov |
| Pyroglutamic Acid | Angiotensin-Converting Enzyme (ACE) | Inhibition | 3.9 µM | nih.gov |
| Pyroglutamic Acid | Urease | Inhibition | - | nih.govfao.org |
| Pyrrolidine Derivatives | Neuraminidase (H3N2) | Inhibition | 1.56-2.71 µM | nih.gov |
| L-2-imidazolidone-4-carboxylate | 5-Oxo-L-prolinase | Competitive Inhibition | - | nih.gov |
The 5-oxo-L-proline moiety is found in various biologically active peptides, where it often plays a crucial role in receptor binding and stability. For example, the N-terminus of Gonadotropin-releasing hormone (GnRH) is a pyroglutamic acid residue, which is critical for its function in stimulating the pituitary to release FSH and LH. wikipedia.org Synthetic analogs of GnRH, which retain this feature, have replaced the natural hormone in many clinical applications. wikipedia.org
The formation of pyroglutamic acid from N-terminal glutamic acid is a common modification in proteins, including monoclonal antibodies. nih.govacs.orgtaylorandfrancis.com This modification can influence the protein's structure and interaction with its targets.
Studies on related proline chimeras, such as domoic acid and kainic acid, show they act as potent probes for glutamatergic receptors, indicating that the core pyrrolidine ring structure is well-suited for interaction with amino acid binding sites in the central nervous system. researchgate.net In the kidney, 5-oxoproline has been shown to interact with renal transport systems responsible for proline reabsorption. nih.govresearchgate.net
The metabolic pathways involving proline and its precursor 5-oxo-L-proline are deeply integrated with cellular signaling, proliferation, and stress responses. frontiersin.org Proline metabolism, often referred to as the proline cycle, involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) by the enzymes PRODH and PYCR1, respectively. nih.govnih.gov This cycle is implicated in supporting ATP production, biosynthesis, and redox homeostasis in cancer cells. nih.gov
In vitro studies using various cell lines have demonstrated that proline and its metabolic state can modulate key cellular pathways:
mTORC1 Signaling: In porcine trophectoderm cells (pTr2), L-proline (B1679175) was found to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, differentiation, and metabolism. mdpi.com This activation was evidenced by the increased phosphorylation of downstream targets like p70S6K and S6. mdpi.com
Redox Homeostasis: Proline supplementation in pTr2 cells also modulated the intracellular redox environment by increasing the production of glutathione (B108866) (GSH), a major cellular antioxidant. mdpi.com
Cancer Cell Metabolism: In breast cancer cells, the proline cycle is often upregulated. nih.gov An inhibitor of the enzyme PYCR1, N-formyl l-proline (NFLP), was shown to phenocopy a PYCR1 knockdown by impairing the spheroidal growth of breast cancer cells in culture. nih.gov In a U87 glioblastoma cell line, overexpression of proline oxidase (the enzyme that catabolizes proline) altered the intracellular concentrations of proline, glutamate (B1630785), and glutamine, demonstrating a link between the proline pathway and glutamate metabolism. plos.org
Subcellular Localization and Interaction with Biomolecules in Controlled Research Environments
The enzymes that metabolize 5-oxo-L-proline and its related compounds have specific subcellular localizations, which dictates the metabolic context of these molecules. The enzymes of proline catabolism, including proline dehydrogenase (PRODH) and P5C dehydrogenase, are located in the mitochondria. nih.govplos.org This localization links the proline cycle directly to mitochondrial respiration and the production of reactive oxygen species (ROS) as signaling molecules. nih.gov
The enzyme that hydrolyzes 5-oxo-L-proline, 5-oxoprolinase, is also found in various tissues. nih.gov When this enzyme is inhibited in mouse models, 5-oxoproline accumulates in several tissues, including the kidney, liver, brain, and eye, demonstrating its widespread metabolic presence. nih.govpnas.org
Beyond enzymes, 5-oxo-L-proline and its derivatives interact with other crucial biomolecules. The non-enzymatic formation of a pyroglutamate N-terminus is a well-documented post-translational modification of proteins, particularly monoclonal antibodies, which can be identified after incubation in controlled buffer systems. nih.govacs.org Furthermore, studies using rabbit kidney brush border membrane vesicles have demonstrated that 5-oxoproline interacts with the transport proteins responsible for handling proline and other amino acids. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling of Compound-Target Interactions
Computational methods are invaluable tools for elucidating the interactions between 5-oxo-L-proline analogs and their biological targets at the molecular level. These in silico approaches complement and help explain experimental findings.
Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand within the active site of a target protein.
In a study of pyroglutamic acid's inhibitory effects on PDE5, ACE, and urease, molecular docking analyses were performed to corroborate the in vitro results and predict structure-activity relationships. nih.gov
Docking studies of 5-O-Benzoylpinostrobin derivatives, which share some structural similarities with substituted prolines, against the cyclooxygenase-2 (COX-2) receptor were used to predict binding affinity (ΔG) and inhibition constants (Ki). nih.gov Such studies help in prioritizing analogs for synthesis and testing. nih.gov
X-ray Crystallography: This method provides high-resolution, three-dimensional structures of ligand-protein complexes, offering definitive proof of binding modes.
A screen of proline analogs against P5C reductase 1 (PYCR1) used X-ray crystallography to identify five inhibitors. nih.gov The crystal structure of PYCR1 in complex with the most potent inhibitor, N-formyl l-proline (NFLP), revealed that inhibitor binding induced a conformational change in the enzyme's active site, including a 1 Å shift of an α-helix, which allowed for additional hydrogen bonds to form. nih.gov
Mechanistic Studies: Computational chemistry can also be used to study reaction mechanisms. For example, quantum mechanical calculations have been employed to investigate the non-enzymatic mechanism of pyroglutamylation, where an N-terminal glutamic acid cyclizes to form a pyroglutamic acid residue. taylorandfrancis.com
Table 3: Example of Molecular Modeling Data for Proline/Pyroglutamate Analogs
| Ligand | Target Protein | Method | Key Finding | Reference(s) |
|---|---|---|---|---|
| N-formyl l-proline (NFLP) | PYCR1 | X-ray Crystallography | Binding induces a 1 Å shift in an active site α-helix, enabling extra hydrogen bonds. Competitive Ki of 100 µM. | nih.gov |
| Pyroglutamic Acid | PDE5A1, ACE, Urease | Molecular Docking | Docking results corroborated in vitro inhibition data and predicted structure-activity relationships. | nih.gov |
| 5-O-Benzoylpinostrobin Analogs | Cyclooxygenase-2 (COX-2) | Molecular Docking | Predicted binding affinities (ΔG) and inhibition constants (Ki) to guide selection of potential anti-inflammatory compounds. | nih.gov |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular dynamics (MD) simulations are then often used to refine the docked poses and to study the stability of the protein-ligand complex over time.
While specific molecular docking and dynamics simulation studies on "1-(2-Amino-2-oxoethyl)-5-oxo-L-proline" are not readily found in the reviewed literature, studies on analogous structures containing the 5-oxo-proline or similar heterocyclic cores are prevalent. For instance, research on 1,3-diaryl-5-oxo-proline derivatives has utilized molecular docking to investigate their binding modes within endothelin receptors. Similarly, 5-oxo-imidazoline derivatives have been the subject of docking and MD simulations to evaluate their potential as inhibitors of enzymes like polo-like kinase 1. These studies typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand within the active site of the target protein.
Table 1: Representative Data from a Hypothetical Molecular Docking Study
| Parameter | Value |
| Target Protein | Hypothetical Kinase A |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | GLU-101, ASP-204 |
| Hydrophobic Interactions | LEU-50, VAL-88 |
| RMSD during MD (Å) | 1.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistically significant correlation between a set of molecular descriptors and the observed activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.
There are no specific QSAR models for "this compound" reported in the available literature. The development of a QSAR model for this compound and its analogs would require a dataset of structurally related compounds with experimentally determined biological activities. Various machine learning algorithms can be employed to build the QSAR model, which can then be used to predict the activity of new, untested compounds. The insights gained from the model can also help in understanding the structural features that are important for the desired biological activity.
Table 2: Key Components of a Typical QSAR Study
| Component | Description |
| Dataset | A collection of molecules with known biological activities. |
| Molecular Descriptors | Numerical representations of molecular properties. |
| Statistical Method | Algorithm used to build the predictive model (e.g., MLR, PLS, SVM). |
| Model Validation | Procedures to assess the robustness and predictive power of the model. |
Theoretical Insights into Conformational Preferences, Tautomerism, and Reactivity of the Compound
Theoretical chemistry provides valuable tools to investigate the intrinsic properties of molecules, such as their preferred three-dimensional shapes (conformations), the existence of different structural isomers that can interconvert (tautomers), and their chemical reactivity.
Tautomerism: The 5-oxo-proline moiety contains a lactam (a cyclic amide). Lactams can theoretically exhibit tautomerism, existing in equilibrium with their corresponding lactim form where the oxygen is protonated to form a hydroxyl group and the adjacent carbon-nitrogen bond becomes a double bond. For "this compound", the keto form is expected to be significantly more stable than the enol tautomer under normal conditions. The relative stability of tautomers can be assessed through computational calculations of their Gibbs free energies.
Reactivity: The reactivity of "this compound" can be analyzed using various theoretical descriptors derived from quantum chemical calculations. For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. The calculation of electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule, providing further clues about its reactivity. The amide and carboxylic acid functionalities are expected to be the primary sites of chemical reactions. The lactam ring can be susceptible to hydrolysis under certain conditions.
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methods for Elucidating and Confirming the Chemical Structure of 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline and its Analogs
Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural profile.
High-resolution NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide critical information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyroglutamate (B8496135) ring, the methylene (B1212753) protons of the acetamide (B32628) side chain, and the amide protons. Based on data for analogous N-substituted pyroglutamic acid amides, the chemical shifts (δ) can be predicted. researchgate.netankara.edu.tr For instance, the protons on the pyrrolidone ring typically appear in the range of 2.0-4.5 ppm. The α-proton on the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the N-(2-amino-2-oxoethyl) group would likely appear as a distinct singlet or AB quartet depending on their magnetic equivalence. The amide protons (both on the ring and the side chain) would present as broad singlets, with their chemical shifts being sensitive to solvent and temperature. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the lactam and the primary amide are expected to resonate at the downfield region (around 170-180 ppm). The α-carbon (C2) of the pyroglutamate ring would appear around 55-65 ppm, while the other ring carbons would be found further upfield. The methylene carbon of the acetamide side chain would have a characteristic chemical shift as well.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyroglutamate ring and the side chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the carbon signals based on their attached protons. hmdb.ca
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα (C2-H) | ~4.2 | Multiplet |
| Hβ (C3-H₂) | ~2.1 - 2.4 | Multiplet |
| Hγ (C4-H₂) | ~2.5 - 2.8 | Multiplet |
| N-CH₂ | ~4.0 | Singlet/AB quartet |
| -CONH₂ | ~7.0 - 8.0 | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (lactam, C5) | ~175 |
| C=O (amide) | ~172 |
| Cα (C2) | ~58 |
| Cβ (C3) | ~30 |
| Cγ (C4) | ~25 |
| N-CH₂ | ~45 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be suitable. spectrabase.com
The mass spectrum would show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of the compound. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern provides further structural confirmation. Key fragment ions would be expected from the cleavage of the amide bond in the side chain and the fragmentation of the pyroglutamate ring. For instance, a characteristic loss of the acetamide group or cleavage within the pyrrolidone ring can be anticipated. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Strong C=O stretching vibrations for the lactam and the primary amide would be observed around 1650-1700 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations would also be present. hmdb.cachiraltech.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Since this compound lacks extensive chromophores, it is not expected to show strong absorption in the UV-Vis region. A weak absorption band due to the n→π* transition of the carbonyl groups might be observed in the short-wavelength UV region. researchgate.net
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity, which is critical for a chiral molecule.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. For a chiral compound like this compound, chiral HPLC is necessary to separate the L-enantiomer from its potential D-enantiomer. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly used for the separation of amino acid derivatives. researchgate.netsigmaaldrich.com
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is crucial for achieving good separation (resolution) between the enantiomers. The detection is usually performed using a UV detector. The relative peak areas of the two enantiomers in the chromatogram allow for the calculation of the enantiomeric excess (e.e.).
Table 3: Exemplary Chiral HPLC Conditions for Proline Derivatives
| Parameter | Condition |
| Column | Chiralpak AD-H or Chirobiotic T |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: These are general conditions and require optimization for the specific compound.
Gas Chromatography (GC) can also be employed for the analysis of this compound, but it typically requires prior derivatization to increase the compound's volatility. For chiral separation, either a chiral stationary phase can be used, or the enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent.
Common derivatization involves converting the carboxylic acid to an ester (e.g., methyl or trifluoroacetyl ester) and the amide to a less polar derivative. The resulting diastereomers can then be separated on a standard achiral GC column. The choice of the derivatizing agent is critical for achieving good separation and detection.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a powerful technique for the separation of charged species, making it suitable for the analysis of amino acids and their derivatives. For the parent compound, pyroglutamic acid, methods using Capillary Zone Electrophoresis (CZE) and capillary isotachophoresis have been developed.
A CZE method was established for the simple and rapid quantification of pyroglutamic acid in plasma and urine. nih.gov This method, utilizing a commercial anion analysis kit, could separate pyroglutamic acid from other organic and inorganic anions in under seven minutes. nih.gov For plasma analysis, a straightforward protein precipitation with acetonitrile (B52724) is performed, while urine samples only require dilution. nih.gov The method demonstrated good linearity and reproducibility, with quantification limits of 0.25 mmol/L in plasma and 0.15 mmol/L in urine. nih.gov Another study employed capillary isotachophoresis for the specific determination of pyroglutamic acid in parenteral amino acid solutions, highlighting the technique's utility in identifying contaminants in pharmaceutical preparations. nih.gov
When analyzing monoclonal antibodies, CE is also regarded as a sensitive and fast tool for estimating charged variants, which can arise from modifications like the cyclization of N-terminal glutamic acid to form a pyro-glutamic acid residue. researchgate.net This demonstrates CE's capability in complex biotherapeutic characterization. researchgate.net
While these CE methods are effective for pyroglutamic acid, their direct applicability to this compound would need to be experimentally verified. The addition of the 2-amino-2-oxoethyl group would alter the mass-to-charge ratio and electrophoretic mobility, necessitating adjustments to the separation conditions, such as buffer pH, voltage, and capillary type.
Quantitative Methodologies for Detection and Measurement in Biological Matrices (Non-Human or in vitro Systems)
The quantification of 5-oxo-L-proline in non-human and in-vitro systems has been successfully achieved using various techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
HPLC-MS/MS methods have been developed for the robust quantification of 5-oxoproline in rat plasma and in vitro cell culture media. nih.gov These methods are sensitive and specific, enabling investigations into the compound's role as a potential biomarker for drug-induced liver injury. nih.gov For cell culture media, a lower limit of quantification (LLOQ) of 10 ng/ml was achieved, while for rat plasma, the LLOQ was 50 ng/ml. nih.gov The methods proved to be linear up to 1 µg/ml for both sample types. nih.gov
Studies in mouse models have also measured the accumulation of 5-oxoproline in tissues such as the kidney, liver, and brain. nih.govresearchgate.net In these experiments, mice were administered an inhibitor of the enzyme 5-oxoprolinase, leading to an accumulation of 5-oxoproline, which was then quantified to provide evidence for the function of the γ-glutamyl cycle in vivo. nih.gov Furthermore, the in vitro effects of 5-oxoproline on oxidative stress parameters have been studied in rat brain cortex and cerebellum homogenates, indicating its role in protein oxidation and the depletion of non-enzymatic antioxidant defenses. nih.gov
For the quantitative analysis of this compound in similar biological matrices, HPLC-MS/MS would likely be the method of choice. However, new protocols would be required, including the optimization of chromatographic separation conditions and the development of specific mass transitions for the analyte and a suitable internal standard to ensure accurate and precise measurement.
Development of High-Throughput Analytical Platforms for Screening and Characterization of Novel Derivatives
High-throughput screening (HTS) platforms are essential in drug discovery and functional genomics for rapidly assessing large numbers of compounds. ufl.edu These platforms often involve miniaturized and automated synthesis and screening processes. For instance, acoustic dispensing technology can be used to synthesize a library of compounds in a 1536-well format on a nanomole scale, which is then screened in situ. fishersci.ca
In the context of amino acid derivatives, HTS could be employed to screen for novel molecules that modulate specific biological pathways. For example, HTS campaigns are used to identify small molecule modulators of transcription factors like Nrf2, which is involved in the cellular defense against oxidative stress. ufl.edu
Currently, there are no specific reports on the development of high-throughput platforms for screening and characterizing novel derivatives of this compound. The creation of such a platform would first involve the development of a robust and sensitive assay to measure a specific biological activity or property of the derivatives. This assay would then be miniaturized and automated to allow for the rapid screening of a chemical library of related compounds. The data from the HTS campaign would identify "hit" compounds with desired activities, which could then be subjected to further characterization and optimization.
Potential Research Applications and Future Directions
1-(2-Amino-2-oxoethyl)-5-oxo-L-proline as a Chemical Biology Probe for Biochemical Pathway Research
The 5-oxo-L-proline (pGlu) moiety is a critical structural component found at the N-terminus of many biologically active peptides and proteins, including Thyrotropin-Releasing Hormone (TRH). nih.gov This modification protects peptides from degradation by aminopeptidases, thereby increasing their stability and bioavailability. researchgate.net The formation of pyroglutamic acid from N-terminal glutamine is a post-translational event that can significantly influence a protein's function and receptor binding affinity. nih.govresearchgate.net
Given this context, this compound can be envisioned as a valuable chemical biology probe. Its structure mimics the N-terminus of pGlu-containing peptides. The terminal amino group on the N-acetyl substituent provides a handle for conjugating reporter molecules, such as fluorescent dyes or biotin, without disrupting the core pyroglutamate (B8496135) structure recognized by biological systems. Such probes could be instrumental in:
Identifying and characterizing receptors: Probes based on this scaffold could be used to isolate and study receptors that recognize pGlu-terminated peptides.
Tracking metabolic pathways: A labeled version of the compound could help elucidate the transport and metabolism of small pGlu-containing molecules.
Investigating enzyme activity: It could serve as a potential substrate or ligand for enzymes involved in the γ-glutamyl cycle, such as 5-oxoprolinase, which converts 5-oxo-L-proline to glutamate (B1630785). nih.govnih.gov
Utility in the Synthesis of Complex Organic Molecules and Diverse Heterocyclic Scaffolds
L-proline (B1679175) and its derivatives, including pyroglutamic acid, are highly versatile and powerful tools in synthetic organic chemistry. nih.govresearchgate.net They serve as inexpensive, naturally occurring chiral building blocks for the synthesis of complex, enantiomerically pure molecules. The rigid, five-membered ring of this compound provides a stereochemically defined scaffold that can be elaborated into a wide range of organic structures.
The utility of the pyroglutamic acid core in synthesis stems from its multiple functional groups—a lactam, a carboxylic acid, and a chiral center—which can be selectively manipulated. L-proline itself is a celebrated organocatalyst, facilitating a variety of asymmetric reactions like Aldol condensations, Mannich reactions, and Michael additions. nih.govchemicalbook.com Derivatives of L-proline and pyroglutamic acid are instrumental in constructing diverse and biologically relevant heterocyclic scaffolds. nih.govresearchgate.netnih.gov The presence of the N-(2-amino-2-oxoethyl) group in the title compound offers an additional point for chemical modification, further expanding its synthetic potential.
| Heterocyclic Scaffold | Synthetic Approach | Significance | Reference |
|---|---|---|---|
| Pyrans and Thiopyrans | L-proline catalyzed multicomponent reaction of aromatic aldehydes, malononitrile, and active methylene (B1212753) compounds. | Core structures in many biologically active compounds. | nih.gov |
| Spiro-oxindoles | L-proline catalyzed asymmetric reactions. | Found in numerous natural products and pharmaceuticals. | nih.govresearchgate.net |
| Quinolines | L-proline catalyzed reactions. | Important pharmacophores with a wide range of bioactivities. | chemicalbook.com |
| Pyrrolidines | Direct modification of the pyroglutamic acid ring. | Common motif in alkaloids and modern drugs. | nih.gov |
| 1,2,3-Triazoles | Click chemistry reactions on acetylene-functionalized quinoline-5-sulfonamides, which can be derived from related heterocyclic precursors. | Versatile linkers and pharmacophores in medicinal chemistry. | nih.gov |
Development of Enzyme Inhibitors or Modulators Based on the 5-Oxo-L-proline Core for Research Tools
The 5-oxo-L-proline scaffold is an excellent starting point for designing enzyme inhibitors, particularly for enzymes involved in amino acid and peptide metabolism. Because it is a natural metabolite and a component of many peptides, it can act as a substrate mimic to competitively inhibit enzyme active sites. nih.govresearchgate.net
Research has focused on developing inhibitors for several enzymes using this core structure. For example, 5-oxoprolinase, which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to glutamate, is a key enzyme in the γ-glutamyl cycle responsible for glutathione (B108866) recycling. nih.govnih.gov Inhibitors of this enzyme are valuable tools for studying the cycle's role in cellular metabolism and redox homeostasis. nih.gov Similarly, pyrroline-5-carboxylate reductase (PYCR), which catalyzes the final step in proline biosynthesis, is another target. researchgate.netresearchgate.net Analogs like N-formyl L-proline have been shown to be effective competitive inhibitors of PYCR1, an enzyme often upregulated in cancer. researchgate.net The development of potent and selective inhibitors based on the 5-oxo-L-proline core, such as this compound and its derivatives, could yield powerful research tools to probe enzyme function and its role in disease.
| Enzyme Target | Role of Enzyme | Example Inhibitor Scaffold/Compound | Reference |
|---|---|---|---|
| 5-Oxoprolinase (OPLAH) | Converts 5-oxo-L-proline to glutamate in the γ-glutamyl cycle. | L-2-imidazolidone-4-carboxylate (competitive inhibitor). | nih.gov |
| Pyrroline-5-Carboxylate Reductase (PYCR) | Catalyzes the final step of proline biosynthesis. | N-formyl L-proline. | researchgate.net |
| Pyroglutamyl-Peptidase I | Removes N-terminal pyroglutamyl residues from peptides. | Substrate analogs. | nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Degrades endocannabinoid signaling lipids. | Pyrroloquinoxaline scaffold. | rsc.org |
Exploration of Biological Roles in Non-Human Organisms or Cell Cultures, Excluding Clinical Studies
The biological activities of L-proline and its derivatives are multifaceted and extend across different organisms and cell types. nih.gov In non-human systems, these compounds have been shown to influence fundamental cellular processes. For instance, L-proline can induce the differentiation of embryonic stem (ES) cells into primitive ectoderm-like cells. nih.govresearchgate.net In porcine trophectoderm cells, L-proline enhances cell viability and proliferation by activating the mTORC1 signaling pathway, a central regulator of cell growth. mdpi.com
Furthermore, derivatives of the 5-oxopyrrolidine core have demonstrated significant bioactivity in cell-based assays. Recent studies have synthesized novel 1-phenyl-5-oxopyrrolidine derivatives that exhibit potent anticancer activity against human lung adenocarcinoma cells (A549) and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov N-terminal pyroglutamate modifications are also being investigated in the context of neurodegenerative diseases, where pE-modified α-synuclein fragments show distinct biophysical characteristics in non-human models. acs.org These findings suggest that this compound could be a valuable compound to screen for similar activities, potentially modulating cell differentiation, proliferation, or acting as an antimicrobial or anticancer agent in preclinical models.
| Compound/Scaffold | Model System | Observed Effect | Reference |
|---|---|---|---|
| L-Proline | Mouse Embryonic Stem (ES) Cells | Induces differentiation toward primitive ectoderm-like cells. | nih.gov |
| L-Proline | Porcine Trophectoderm (pTr2) Cells | Enhances cell viability and activates mTORC1 signaling. | mdpi.com |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | A549 Lung Cancer Cells | Potent anticancer activity. | nih.gov |
| 1-(4-aminophenyl)-5-oxopyrrolidine derivatives | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity. | nih.gov |
| Pyroglutamate-modified α-Synuclein | In vitro biophysical studies | Alters aggregation properties relevant to neurodegeneration models. | acs.org |
Emerging Research Frontiers for N-Substituted Pyroglutamic Acid Derivatives and Their Broader Chemical Space
The research landscape for N-substituted pyroglutamic acid derivatives is expanding beyond traditional medicinal chemistry into new and exciting areas. While the development of novel therapeutics remains a primary goal, the unique chemical properties of these scaffolds are being harnessed for other applications.
One emerging frontier is in materials science . Pyroglutamic acid derivatives have been synthesized into methacrylates that undergo rapid photopolymerization, creating coatings with excellent adhesion to surfaces like glass. nih.gov This opens possibilities for developing new biocompatible polymers and hydrogels.
In catalysis , the principles of L-proline organocatalysis are being refined and expanded. nih.govresearchgate.net The development of new proline-based catalysts, including those with N-substitutions, aims to improve efficiency, selectivity, and applicability in "green" synthetic methodologies that use environmentally benign solvents like water. researchgate.net
Furthermore, the role of N-substituted amino acids in understanding complex biological processes is a growing field. For example, N-acetylglutamate, a related compound, has distinct metabolic roles in different organisms, acting as an intermediate in arginine synthesis in bacteria and a critical enzyme cofactor in the urea (B33335) cycle in vertebrates. nih.gov Studying the biological effects of a wider array of N-substituted pyroglutamic acid derivatives could uncover novel metabolic pathways or signaling functions, providing new insights into cellular regulation. The pursuit of derivatives as anticancer and antimicrobial agents also continues to be a promising area of research, with a focus on overcoming drug resistance. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Amino-2-oxoethyl)-5-oxo-L-proline, and how are reaction conditions optimized?
- Methodological Answer : Common synthetic strategies include:
- Knoevenagel condensation : Used for α-amino acid derivatives, yielding 5-oxo-L-proline analogs through condensation of β-ketoesters with aldehydes, followed by reductive decarboxylation (Yield: 65–80%, Purity: >95%) .
- Solid-phase peptide synthesis (SPPS) : Incorporates 5-oxo-L-proline derivatives into peptide chains, such as leukokinin analogs, with purity optimized via HPLC purification (Purity: 90–98%) .
- Regioselective acylation : Modifies the proline backbone using protected amino groups, with reaction efficiency monitored by NMR and mass spectrometry .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions (e.g., 2-amino-2-oxoethyl group at C1) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H]⁺ ions) .
- X-ray crystallography : Determines crystal structure and hydrogen-bonding networks in derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer :
- Model standardization : Use isogenic cell lines and consistent assay conditions (e.g., pH, temperature) to reduce variability .
- Mechanistic profiling : Combine transcriptomics and proteomics to identify off-target effects or pathway crosstalk .
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify trends in IC₅₀ values or solubility limitations .
Q. What strategies optimize the metabolic stability of this compound derivatives in pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Introduce ester or amide prodrug moieties to enhance membrane permeability, monitored via Caco-2 cell assays .
- Enzymatic stability assays : Test resistance to peptidases (e.g., proline-specific endopeptidases) using LC-MS quantification .
- Structural modifications : Replace labile groups (e.g., 5-oxo substituent) with bioisosteres like tetrazole rings .
Q. What regulatory considerations apply to derivatives of this compound under frameworks like REACH or ICH guidelines?
- Methodological Answer :
- REACH compliance : Submit detailed toxicity profiles (e.g., Ames test, Daphnia magna EC₅₀) for high-volume production (>1 ton/year) .
- Impurity profiling : Follow ICH Q3A/B guidelines to quantify genotoxic impurities (e.g., alkylating agents) via GC-MS .
- Environmental risk assessment (ERA) : Use OECD Test Guideline 201/202 for aquatic toxicity studies .
Key Recommendations for Methodological Rigor
- Experimental design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, solvent) for synthesis .
- Data validation : Cross-validate NMR/HRMS results with computational tools (e.g., Gaussian for DFT calculations) .
- Ethical compliance : For in vivo studies, follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0 framework) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
